molecular formula C12H10FN5 B2451332 N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2310205-63-9

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer B2451332
CAS-Nummer: 2310205-63-9
Molekulargewicht: 243.245
InChI-Schlüssel: SXWWSQPLXLRWGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Another study reported the synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), a compound with a similar structure .

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activities

Research has explored the synthesis of N-arylpyrazole-containing enaminones and their derivatives, which include structures related to N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. These compounds have shown promising results as potential antitumor and antimicrobial agents. A study highlighted the synthesis of substituted pyridine derivatives and their cytotoxic effects against human breast and liver carcinoma cell lines, showcasing inhibition effects comparable to those of 5-fluorouracil. This indicates the potential of such compounds in cancer treatment and infection control (S. Riyadh, 2011).

Cognitive Impairment Treatment

Another area of application is in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, structurally related to the compound , was designed and synthesized. These compounds were evaluated as inhibitors of phosphodiesterase 1 (PDE1), with one becoming a clinical candidate for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This highlights the compound's relevance in developing treatments for central nervous system disorders (Peng Li et al., 2016).

Fluorescent Probes for Biological and Environmental Detection

The compound's framework has also been utilized in developing novel functional fluorophores for detecting biologically or environmentally relevant species. A study involving the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for preparing functional fluorophores demonstrated significant fluorescence intensity and quantum yields. These findings suggest the compound's utility in creating fluorescent probes, which could have wide applications in biological imaging and environmental monitoring (Juan C Castillo et al., 2018).

Anticancer Agents with Unique Tubulin Inhibition Mechanisms

Further research into triazolopyrimidines, related to N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, revealed their potential as anticancer agents. These compounds were shown to promote tubulin polymerization in vitro uniquely, offering a novel mechanism for inhibiting cancer cell growth. This area of research underscores the compound's role in developing new anticancer therapies with mechanisms distinct from those of existing treatments (N. Zhang et al., 2007).

PET Imaging Agents for Tumor Detection

Finally, N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives have been explored as potential PET imaging agents for tumor detection. These derivatives were synthesized and labeled with fluorine-18, demonstrating high uptake in tumor cells compared to standard imaging agents. Such studies illustrate the compound's application in developing new diagnostic tools for cancer, enhancing the accuracy and efficacy of tumor imaging (Jingli Xu et al., 2011).

Eigenschaften

IUPAC Name

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-8-6-12(18-11(16-8)4-5-15-18)17-10-3-2-9(13)7-14-10/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWWSQPLXLRWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.